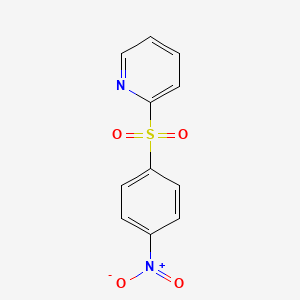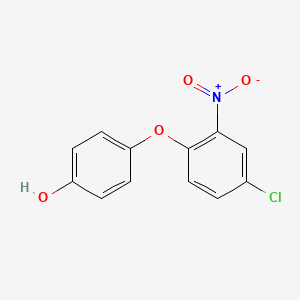![molecular formula C37H59BrN2O6 B8728321 [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B8728321.png)
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SZ1676 is a derivative of SZ1677, which is a neuromuscular blocking agent. It is a steroid type, nondepolarizing muscle relaxant that has been studied for its pharmacological profile and potential clinical applications .
Preparation Methods
SZ1676 is synthesized as a 3-acetoxy derivative of SZ1677. The synthetic route involves the acetylation of SZ1677 to produce SZ1676. The reaction conditions typically include the use of acetic anhydride and a suitable base to facilitate the acetylation process . Industrial production methods for SZ1676 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
SZ1676 undergoes various chemical reactions, including:
Oxidation: SZ1676 can be oxidized to form its corresponding ketone derivative.
Reduction: Reduction of SZ1676 can yield its hydroxy derivatives, such as SZ1677.
Substitution: SZ1676 can undergo substitution reactions where the acetoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions include ketone derivatives, hydroxy derivatives, and substituted analogs.
Scientific Research Applications
SZ1676 has been extensively studied for its neuromuscular blocking properties. It has been compared with other muscle relaxants like vecuronium and rocuronium in various animal models, including beagle dogs and guinea pigs . The compound has shown potential for use in anesthesia due to its muscle relaxant effects. Additionally, SZ1676 has been investigated for its protein binding properties and inhibitory effects on human cholinesterases .
Mechanism of Action
SZ1676 exerts its effects by blocking neuromuscular transmission. It binds to nicotinic acetylcholine receptors at the neuromuscular junction, preventing the binding of acetylcholine and subsequent muscle contraction. This results in muscle relaxation and paralysis, which is useful in surgical procedures requiring muscle relaxation .
Comparison with Similar Compounds
SZ1676 is compared with its hydroxy analogs, such as SZ1677, SZ1824, and SZ1823. SZ1677 is the 3-hydroxy derivative of SZ1676 and is more potent in terms of neuromuscular blocking effects . SZ1824 and SZ1823 are the 17-hydroxy and 3,17-dihydroxy derivatives, respectively, and have lower neuromuscular blocking potency compared to SZ1676 . Rocuronium is another similar compound that has been compared with SZ1676 in terms of potency and duration of action .
References
Properties
Molecular Formula |
C37H59BrN2O6 |
|---|---|
Molecular Weight |
707.8 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C37H59N2O6.BrH/c1-6-17-39(18-7-8-19-39)32-23-30-28-10-9-27-22-33(44-25(2)40)31(38-15-13-37(14-16-38)42-20-21-43-37)24-36(27,5)29(28)11-12-35(30,4)34(32)45-26(3)41;/h6,27-34H,1,7-24H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |
InChI Key |
ZZYGWFNCSVBPJK-KXBZQBBNSA-M |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCC5(CC4)OCCO5)C)CC[C@]6([C@H]3C[C@@H]([C@@H]6OC(=O)C)[N+]7(CCCC7)CC=C)C.[Br-] |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCC5(CC4)OCCO5)C)CCC6(C3CC(C6OC(=O)C)[N+]7(CCCC7)CC=C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





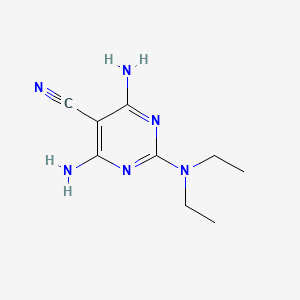
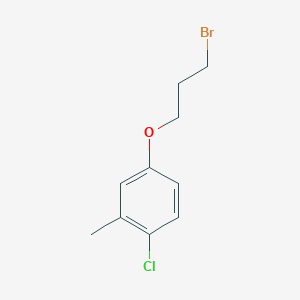
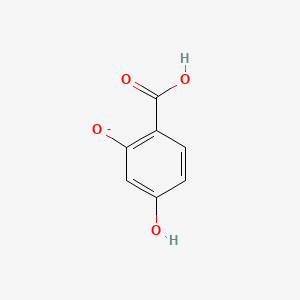

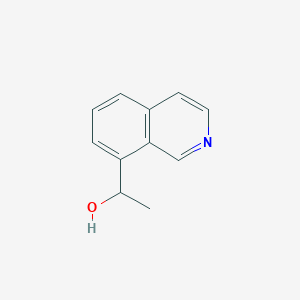
![tert-Butyl ((1H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate](/img/structure/B8728298.png)


![4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B8728303.png)
